4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde
CAS No.: 832741-11-4
Cat. No.: VC7019861
Molecular Formula: C15H13NO5
Molecular Weight: 287.271
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832741-11-4 |
|---|---|
| Molecular Formula | C15H13NO5 |
| Molecular Weight | 287.271 |
| IUPAC Name | 4-methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde |
| Standard InChI | InChI=1S/C15H13NO5/c1-20-15-6-5-11(9-17)7-12(15)10-21-14-4-2-3-13(8-14)16(18)19/h2-9H,10H2,1H3 |
| Standard InChI Key | KLYDMLXQGVKSCU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Introduction
4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde is a complex organic compound with a molecular formula of C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by its benzaldehyde backbone, which is functionalized with a methoxy group and a nitrophenoxy group attached via a methylene bridge. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of chemistry.
Applications
While specific applications of 4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde are not extensively reported, compounds with similar structures are often used in organic synthesis as building blocks for more complex molecules. The presence of the aldehyde group and the nitro functionality makes it a versatile intermediate for further chemical transformations.
4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde
This compound is a derivative with a methyl group added to the nitrophenyl ring. It has a molecular weight of 301.29 g/mol and is used in similar synthetic contexts .
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
This compound differs by having the nitro group at the 4-position of the phenoxy ring. It is predicted to have a high melting point and density .
Research Findings and Future Directions
Research on 4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde is limited, but compounds with similar structures are being explored for their potential biological activities, such as antimicrobial properties. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with biological targets, suggesting potential therapeutic applications.
Data Table: Comparison of Related Compounds
This table highlights the structural similarities and differences among these compounds, which can inform their potential applications and chemical behaviors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume